molecular formula C16H14ClNO4 B2994326 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide CAS No. 1171707-74-6

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide

Cat. No.: B2994326
CAS No.: 1171707-74-6
M. Wt: 319.74
InChI Key: VWRMXEZTYAXLTN-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide is a benzamide derivative featuring a 2-chlorophenyl group linked via an amide bond to an ethyl chain substituted with a 1,3-benzodioxol-5-yloxy moiety. This structure combines aromatic chlorination with a benzodioxol ring, which is known for influencing electronic properties and bioavailability. Characterization methods such as $ ^1H $ NMR, $ ^{13}C $ NMR, IR spectroscopy, and X-ray crystallography (e.g., using SHELX or ORTEP software) are critical for structural validation .

The benzodioxol group may enhance metabolic stability and binding affinity in biological systems, while the 2-chlorobenzamide moiety could contribute to hydrophobic interactions in catalytic or receptor-binding contexts. Potential applications include roles in medicinal chemistry (e.g., enzyme inhibition) or as intermediates in metal-catalyzed reactions due to directing groups .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c17-13-4-2-1-3-12(13)16(19)18-7-8-20-11-5-6-14-15(9-11)22-10-21-14/h1-6,9H,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRMXEZTYAXLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of insecticidal and antimicrobial applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzamide derivatives, characterized by the presence of a benzodioxole moiety. The structural formula can be represented as follows:

N 2 2H 1 3 benzodioxol 5 yloxy ethyl 2 chlorobenzamide\text{N 2 2H 1 3 benzodioxol 5 yloxy ethyl 2 chlorobenzamide}

This structure suggests potential interactions with biological targets due to the functional groups present.

1. Insecticidal Activity

Recent studies have highlighted the insecticidal properties of benzodioxole derivatives. A notable study investigated the larvicidal activity of various compounds against Aedes aegypti, the primary vector for several arboviruses. Among these, derivatives containing the benzodioxole structure exhibited significant larvicidal effects. For instance, compounds with similar substituents demonstrated LC50 values indicating effective toxicity against mosquito larvae .

CompoundLC50 (μM)LC90 (μM)
Benzodioxole derivative28.9 ± 5.6162.7 ± 26.2
Positive control (Temephos)<10.94-

These findings indicate that modifications in the benzodioxole structure can enhance biological activity against insect pests.

2. Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research into similar chlorobenzamide derivatives has shown promising results in inhibiting bacterial growth and acting as disinfectants . The specific mechanisms through which these compounds exert their antimicrobial effects are still under investigation but may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Study 1: Larvicidal Evaluation

In a study focusing on the larvicidal effects of benzodioxole derivatives, several compounds were synthesized and tested against Aedes aegypti. The results indicated that certain structural modifications significantly enhanced larvicidal potency while maintaining low toxicity to mammalian cells, highlighting their potential for safe use in vector control strategies .

Case Study 2: Antimicrobial Testing

A separate investigation evaluated the antimicrobial efficacy of various chlorobenzamide derivatives, including those structurally related to this compound. The study revealed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as therapeutic agents .

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of Benzodioxole Moiety : This is achieved through reactions involving catechol and formaldehyde.
  • Alkylation : The introduction of the ethyl group is done via alkylation reactions.
  • Chlorination : The final step includes chlorination to yield the desired chlorobenzamide structure.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated but is hypothesized to involve interactions with specific receptors or enzymes within target organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide with related compounds reveals key differences in substituents and functional groups:

Compound Name Key Substituents Molecular Weight (Da) Functional Group Role Synthesis Route
This compound 2-Chlorobenzamide, benzodioxol-oxyethyl ~319.75 (estimated) Amide linker, aromatic chlorination Likely acyl chloride + amino alcohol
3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide (CAS 23950-58-5) 3,5-Dichlorobenzamide, dimethylpropynyl 271.12 Dichloro substitution, alkyne group Amidation of benzoyl chloride with amine
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, hydroxy-tert-butyl 207.27 N,O-bidentate directing group Benzoyl chloride + amino alcohol
N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide Dichlorophenoxy, propanamide ~388.23 (estimated) Dichlorophenoxy, branched chain Similar amidation route

Key Observations:

  • Electronic Effects : The 2-chlorobenzamide group in the target compound provides ortho-substitution, which may sterically hinder rotation and enhance rigidity compared to para-substituted analogs (e.g., 3,5-dichloro derivative in ).
  • Benzodioxol vs.
  • Directing Groups: Unlike the N,O-bidentate group in , the target compound’s benzodioxol-oxyethyl chain may act as a monodentate ligand, altering metal coordination behavior in catalytic applications.

Spectroscopic and Crystallographic Comparisons

  • X-ray Crystallography : Compounds like the hydrazinecarboxamide derivative in and the hydroxy-tert-butyl benzamide in were structurally validated via single-crystal X-ray analysis. The target compound likely requires similar methods, with software like SHELXL (for refinement) and ORTEP-3 (for graphical representation) being standard tools .
  • NMR Shifts : The benzodioxol group’s protons (δ ~6.5–6.8 ppm in $ ^1H $ NMR) and the 2-chlorobenzamide’s aromatic signals (δ ~7.3–8.0 ppm) would distinguish the target compound from analogs like , which shows methyl resonances (δ ~1.2–1.5 ppm) .

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